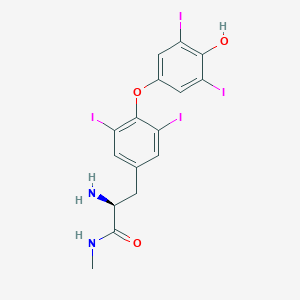

levothyroxine N-methylamide

Vue d'ensemble

Description

La L-Thyroxine-N-méthylamide est un composé souvent trouvé comme impureté potentielle dans les préparations commerciales de la L-thyroxine . Il s'agit d'un dérivé de la thyroxine, une hormone produite par la glande thyroïde qui joue un rôle crucial dans la régulation du métabolisme. Le composé a la formule moléculaire C16H14I4N2O3 et une masse molaire de 789,9 g/mol .

Méthodes De Préparation

La synthèse de la L-Thyroxine-N-méthylamide implique plusieurs étapes. Une méthode courante comprend l'iodation de la 3,5-diiodothyronine suivie du couplage avec la N-méthylamide . Les conditions de réaction impliquent généralement l'utilisation d'agents iodants et de solvants organiques à des températures contrôlées. Les méthodes de production industrielle sont similaires mais sont mises à l'échelle pour répondre aux demandes commerciales. Ces méthodes garantissent une pureté et un rendement élevés du produit final .

Analyse Des Réactions Chimiques

La L-Thyroxine-N-méthylamide subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés pour réduire le composé.

Substitution : Des réactions de substitution halogénée peuvent se produire, en particulier impliquant les atomes d'iode dans la molécule.

Les réactifs couramment utilisés dans ces réactions comprennent les solvants organiques, les acides et les bases. Les principaux produits formés dépendent des conditions de réaction spécifiques mais incluent souvent des dérivés de thyroxine modifiés .

Applications de la recherche scientifique

La L-Thyroxine-N-méthylamide a plusieurs applications de recherche scientifique :

- **Bi

Chimie : Elle est utilisée comme étalon de référence dans la synthèse et la caractérisation des analogues d'hormones thyroïdiennes.

Applications De Recherche Scientifique

L-Thyroxine-N-methylamide has several scientific research applications:

- **Bi

Chemistry: It is used as a reference standard in the synthesis and characterization of thyroid hormone analogs.

Activité Biologique

Levothyroxine N-methylamide is a derivative of levothyroxine (LT4), primarily known for its role in the treatment of hypothyroidism. Understanding its biological activity is crucial for evaluating its therapeutic potential and pharmacological properties. This article synthesizes available research findings, case studies, and pharmacokinetic data related to this compound.

This compound is structurally similar to levothyroxine, with the addition of a methyl group at the nitrogen atom. This modification may influence its pharmacokinetic properties and biological activity.

- Chemical Structure :

- IUPAC Name : L-thyroxine N-methylamide

- CAS Number : 2088032-52-2

The compound acts by binding to thyroid hormone receptors in the nucleus, which modulates gene expression related to metabolism, growth, and development. Like levothyroxine, it is converted into its active form, triiodothyronine (T3), through deiodination processes.

Genomic and Non-Genomic Actions

This compound likely exerts both genomic and non-genomic effects similar to those of levothyroxine:

- Genomic Effects : These involve the binding of thyroid hormones to nuclear receptors, leading to transcriptional regulation of genes involved in metabolism.

- Non-Genomic Effects : These actions occur through interactions with membrane-bound receptors, influencing signaling pathways such as MAPK, which are critical for cellular proliferation and differentiation.

Case Studies and Clinical Findings

Limited clinical studies specifically focus on this compound; however, insights can be drawn from research on levothyroxine:

- Hypothyroidism Treatment : this compound has potential as an alternative treatment in patients who are intolerant to standard levothyroxine formulations.

- Bioavailability Variations : Research indicates that factors such as gastric pH and food intake can significantly affect the bioavailability of thyroid hormones, including derivatives like N-methylamide .

Research Findings

Recent studies have explored the pharmacological effects of thyroid hormone derivatives:

Propriétés

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14I4N2O3/c1-22-16(24)13(21)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(23)10(18)6-8/h2-3,5-6,13,23H,4,21H2,1H3,(H,22,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYBBJJOQJVIIZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14I4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

789.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.